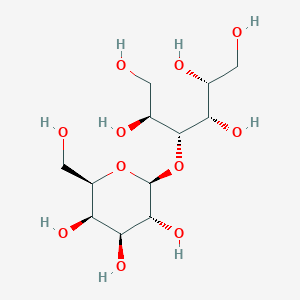

3-O-beta-D-galactopyranosyl-D-galactitol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H24O11 |

|---|---|

Molecular Weight |

344.31 g/mol |

IUPAC Name |

(2R,3S,4R,5S)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |

InChI |

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5+,6-,7+,8+,9+,10-,11-,12+/m1/s1 |

InChI Key |

VQHSOMBJVWLPSR-IQVNANRASA-N |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](CO)O)[C@H]([C@@H](CO)O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 3 O Beta D Galactopyranosyl D Galactitol

Glycosidation Strategies for Beta-Galactopyranosyl Linkages

The formation of a β-glycosidic bond is a cornerstone of complex carbohydrate synthesis. The stereochemical outcome of a glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the protecting groups, the promoter, and the reaction conditions.

Achieving a 1,2-trans-glycosidic linkage, which corresponds to the β-configuration in the galacto-series, is most reliably accomplished through neighboring group participation. mdpi.com This strategy involves placing a participating acyl-type protecting group, such as an acetyl (OAc) or benzoyl (OBz) group, at the C-2 position of the galactopyranosyl donor.

During the reaction, the C-2 ester group attacks the incipient anomeric carbocation from the α-face as the anomeric leaving group departs. This forms a cyclic acyloxonium ion intermediate. The subsequent nucleophilic attack by the acceptor alcohol (in this case, the 3-OH of the galactitol core) can only occur from the opposite, β-face, leading to the exclusive or predominant formation of the desired β-glycoside. mdpi.comacs.org The stability and formation of this intermediate are crucial for high stereoselectivity.

Conversely, the use of non-participating ether-type protecting groups (e.g., benzyl (B1604629), Bn) at the C-2 position often leads to a mixture of α and β products, as the reaction proceeds through a less controlled oxocarbenium ion intermediate. acs.org Therefore, for the synthesis of 3-O-beta-D-galactopyranosyl-D-galactitol, a galactose donor with a participating group at C-2 is the preferred choice to ensure the correct anomeric configuration.

A variety of glycosyl donors have been developed, each with distinct activation requirements and reactivity profiles, allowing for tailored synthetic strategies. acs.org

Glycosyl Halides: Glycosyl bromides and chlorides are classical donors, often activated by heavy metal salts like silver triflate or silver carbonate. nih.gov For instance, the reaction of 2,3,4,6-tetra-O-benzoyl-α-D-galactopyranosyl bromide with a suitably protected galactitol acceptor in the presence of a silver salt promoter would be a viable route. The benzoyl group at C-2 directs the β-selectivity.

Thioglycosides: Thiophenyl- or thioethylglycosides are highly stable donors that can be activated under a range of conditions, most commonly using electrophilic promoters like N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid such as triflic acid (TfOH). nih.gov Their stability makes them valuable in multi-step syntheses, as they can be carried through various reaction conditions before their activation for the key glycosylation step.

Trichloroacetimidates: Glycosyl trichloroacetimidates are among the most reactive and versatile glycosyl donors. They are typically activated under mild acidic conditions using catalysts like trimethylsilyl (B98337) triflate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂). acs.org The anomeric configuration of the trichloroacetimidate (B1259523) donor can influence the stereochemical outcome, but with a participating group at C-2, the β-product is strongly favored regardless.

Regioselective Functionalization of Galactitol Core Structures

One of the most significant challenges in synthesizing this compound is the differentiation of the six hydroxyl groups of the galactitol (dulcitol) core. To ensure the glycosidic bond forms exclusively at the C-3 position, the other five hydroxyl groups (at C-1, C-2, C-4, C-5, and C-6) must be masked with protecting groups.

Due to the symmetry of galactitol, the C-1/C-6, C-2/C-5, and C-3/C-4 hydroxyls are chemically equivalent. A common strategy to selectively functionalize these positions involves the use of protecting groups that can bridge two hydroxyls, such as acetals. For example, treatment of galactitol with acetone (B3395972) under acidic conditions can yield 1,2:5,6-di-O-isopropylidene-D-galactitol, leaving the C-3 and C-4 hydroxyls free.

From this intermediate, a multi-step sequence is required to differentiate the C-3 and C-4 positions. This could involve:

Protection of both the C-3 and C-4 hydroxyls with a single, bridgeable protecting group.

Selective removal of the isopropylidene groups.

Protection of the newly freed C-1, C-2, C-5, and C-6 hydroxyls with a different, orthogonal protecting group (e.g., benzyl ethers).

Removal of the bridging group at C-3/C-4.

Selective protection of the C-4 hydroxyl, leaving the C-3 hydroxyl as the sole nucleophile for the glycosylation reaction.

Alternatively, studies on the regioselectivity of glycosylation on galactose-derived acceptors have shown that the equatorial OH-3 group is inherently more reactive than the axial OH-4 group. rsc.orgnih.gov This inherent reactivity can be exploited to favor glycosylation at the C-3 position even if both C-3 and C-4 hydroxyls are available, simplifying the protection scheme. However, for guaranteed selectivity, a fully protected acceptor with a single free hydroxyl at C-3 is the most rigorous approach.

Enzymatic Synthesis and Transgalactosylation Reactions

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing exceptional regio- and stereoselectivity under mild reaction conditions, thereby avoiding the complexities of protection-deprotection strategies.

β-Galactosidases (EC 3.2.1.23) are enzymes that naturally hydrolyze the β-glycosidic bond in lactose (B1674315). However, by manipulating reaction conditions, these enzymes can be used to catalyze the transfer of a galactose unit from a suitable donor to an acceptor molecule other than water, a process known as transgalactosylation. doaj.org

In the context of synthesizing this compound, the reaction would proceed as follows:

Galactosyl Donor: A readily available and inexpensive donor such as lactose or an activated donor like o-nitrophenyl-β-D-galactopyranoside (ONPG) is used. doaj.org

Galactosyl Acceptor: D-galactitol serves as the nucleophilic acceptor.

Enzyme: A β-galactosidase from a source known for its transgalactosylation activity (e.g., Aspergillus oryzae, Bacillus circulans, or bovine testes) is employed. scielo.br

The enzyme first cleaves the donor, forming a covalent galactosyl-enzyme intermediate. doaj.org This intermediate is then intercepted by the hydroxyl group of the D-galactitol acceptor. The inherent specificity of the enzyme's active site directs the formation of the glycosidic bond, often with high regioselectivity. For example, β-galactosidases from different sources have been shown to selectively form β(1→3), β(1→4), or β(1→6) linkages with various acceptors. scielo.br By selecting an appropriate enzyme, the synthesis can be directed towards the desired 3-O-linked product.

The yield of the target product in enzymatic transgalactosylation is often limited by competing reactions, primarily the hydrolysis of the donor and the potential hydrolysis of the newly formed product. acs.org Therefore, optimization of the biocatalytic pathway is critical for maximizing synthetic efficiency. Key parameters for optimization include:

pH and Temperature: Each enzyme has an optimal pH and temperature range for synthetic activity, which may differ from its optimal conditions for hydrolysis. For instance, the optimal pH for transgalactosylation by β-galactosidase from Kluyveromyces lactis was found to be around 7.0.

Enzyme Source and Engineering: The choice of β-galactosidase is crucial, as enzymes from different microbial sources exhibit different regioselectivities and transgalactosylation efficiencies. scielo.br Furthermore, protein engineering and directed evolution can be used to develop mutant enzymes with enhanced synthetic activity and reduced hydrolytic activity, leading to significantly improved product yields.

Reaction Medium: The use of organic co-solvents can influence enzyme activity and substrate solubility, sometimes increasing the yield of the transgalactosylation product. doaj.org

Through careful optimization of these factors, enzymatic synthesis represents a highly effective and green approach for the production of this compound.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data to generate an article on the "Advanced Synthetic Methodologies and Chemical Derivatization of this compound" with a focus on the "Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies."

Therefore, in adherence to the instructions to not introduce information outside the explicit scope, the requested article cannot be generated at this time. Further research and publication in the scientific community on this specific compound are needed before a detailed and accurate article can be written.

Biosynthetic Pathways and Enzymatic Transformations of 3 O Beta D Galactopyranosyl D Galactitol

Precursor Pathways of Galactitol Biosynthesis

The formation of 3-O-beta-D-galactopyranosyl-D-galactitol is contingent on the availability of its alditol precursor, galactitol. Galactitol itself is not a primary metabolite but is synthesized from galactose through specific enzymatic pathways that become particularly active under certain metabolic conditions.

The principal pathway for the synthesis of galactitol from galactose is catalyzed by the enzyme aldose reductase (AKR1B1). reactome.org This enzyme facilitates the reduction of galactose to its corresponding sugar alcohol, galactitol (also known as dulcitol). wikipedia.orghmdb.ca This reaction is dependent on the coenzyme NADPH, which is consumed during the reduction process. hmdb.canih.gov

Under normal physiological conditions, the conversion of galactose to galactitol occurs at a low rate. taylorandfrancis.com However, in metabolic disorders such as galactosemia, where the primary galactose-metabolizing Leloir pathway is impaired, the concentration of galactose in tissues increases significantly. wikipedia.orghmdb.ca This surplus of galactose substrate drives the aldose reductase-mediated pathway, leading to the accumulation of galactitol in various tissues, including the lens of the eye, where it is a causative factor in the formation of cataracts. wikipedia.orgtaylorandfrancis.com The accumulation of galactitol creates an osmotic imbalance, leading to cellular swelling and subsequent tissue damage. taylorandfrancis.com

The metabolism of galactose in humans and other organisms primarily occurs through the Leloir pathway, which converts galactose into glucose-1-phosphate for entry into glycolysis. reactome.org However, when the Leloir pathway is compromised due to genetic defects in enzymes like galactose-1-phosphate uridylyltransferase (GALT), alternative metabolic routes are activated to handle the excess galactose. nih.gov

The reduction of galactose to galactitol by aldose reductase represents a major alternative pathway. nih.gov In addition to the galactitol pathway, galactose can also be oxidized to form galactonate. nih.gov These alternative pathways are generally less efficient than the Leloir pathway and their activation is often associated with the pathophysiology of galactosemia. nih.gov The accumulation of metabolites from these alternative routes, such as galactitol, is a key contributor to the long-term complications of the disease. nih.gov

Glycosyltransferase Activity in O-Glycosylation of Alditols

The synthesis of this compound from its precursors, galactose and galactitol, requires the formation of an O-glycosidic bond. This crucial step is catalyzed by a class of enzymes known as glycosyltransferases (GTs). wikipedia.orgnih.gov Glycosyltransferases are responsible for transferring a sugar moiety from an activated donor substrate to an acceptor molecule, which in this case would be galactitol. wikipedia.orgnih.gov

The activated sugar donor is typically a nucleotide sugar, such as UDP-galactose. wikipedia.org A specific galactosyltransferase would recognize UDP-galactose as the donor and galactitol as the acceptor, catalyzing the transfer of the galactopyranosyl group to the 3-hydroxyl position of the galactitol molecule, forming the β(1→3) linkage.

While the "one enzyme-one linkage" concept was initially proposed for glycosyltransferases, it is now understood that some of these enzymes can exhibit a degree of promiscuity, accepting various analogs of both donor and acceptor substrates. sigmaaldrich.com The enzymatic synthesis of various glycosides, including glucosyl-glycerol and sugar fatty acid esters, has been demonstrated using different glycosyltransferases and lipases, highlighting the potential for enzymatic routes to synthesize a wide range of glycoconjugates. koreascience.krembrapa.br The synthesis of this compound would therefore depend on the presence of a glycosyltransferase with the appropriate specificity for both UDP-galactose and the galactitol acceptor.

Enzymatic Degradation and Catabolism

The breakdown of this compound involves the cleavage of the glycosidic bond and the subsequent metabolism of its constituent monosaccharides.

The hydrolysis of the β-glycosidic bond in this compound is carried out by enzymes known as glycoside hydrolases. nih.gov Specifically, a β-galactosidase would be responsible for this catabolic step. β-galactosidases are widespread in nature, found in microorganisms, plants, and animals, and play critical roles in the breakdown of lactose (B1674315) and other β-linked galactosides. nih.gov In humans, a deficiency of lactase, a type of β-galactosidase, leads to lactose intolerance. nih.gov

These enzymes catalyze the cleavage of the glycosidic linkage by the addition of a water molecule, releasing the free galactose and galactitol. Once released, galactose can enter its metabolic pathways, while galactitol can be further metabolized or excreted. The activity of senescence-associated β-galactosidase, a biomarker for senescent cells, has been identified as originating from the lysosomal β-D-galactosidase enzyme, indicating the role of these enzymes in cellular processes beyond simple digestion. nih.gov

In bacteria, the transport and metabolism of many carbohydrates, including sugar alcohols like galactitol, are often handled by the phosphoenolpyruvate (B93156) (PEP):carbohydrate phosphotransferase system (PTS). researchgate.netresearchgate.net The PTS is a multi-protein system that couples the transport of a sugar across the cell membrane with its phosphorylation. nih.gov

It is plausible that the catabolism of this compound or its degradation products in certain bacteria involves a PTS. For instance, after the extracellular hydrolysis of the glycoside by a secreted glycoside hydrolase, the resulting galactose and galactitol could be transported into the cell via specific PTS permeases. In some bacteria, the catabolism of galactitol is initiated by a PTS-dependent transport, leading to an intracellular phosphorylated intermediate. researchgate.netresearchgate.net The components of the PTS, including Enzyme I, HPr, and sugar-specific Enzymes II, work in a cascade to transfer a phosphoryl group from PEP to the incoming sugar. nih.gov Kinetic studies of the lactose PTS in Staphylococcus aureus have detailed the mechanism of β-galactoside transport and phosphorylation, providing a model for how similar compounds might be metabolized. nih.gov

Regulation of Biosynthetic and Degradative Enzymes

The metabolic balance of this compound, more commonly known as galactinol (B1212831), is meticulously maintained through sophisticated regulatory systems that govern its synthesis and breakdown. These control mechanisms are vital for the organism, primarily plants, to adapt to changing environmental conditions and developmental needs. The regulation centers on the key biosynthetic enzyme, galactinol synthase (GolS), and the primary degradative enzymes, alpha-galactosidases (α-GAL).

Regulation of Biosynthetic Enzymes (Galactinol Synthase)

Galactinol synthase (GolS, EC 2.4.1.123) catalyzes the first and rate-limiting step in the biosynthesis of galactinol, which serves as the galactosyl donor for the entire raffinose (B1225341) family of oligosaccharides (RFOs). nih.govmdpi.comnih.govfrontiersin.org Consequently, its regulation is a critical checkpoint, managed through transcriptional, post-transcriptional, and hormonal pathways, largely in response to external stimuli.

Induction by Abiotic and Oxidative Stress

A primary driver for the synthesis of galactinol is the plant's response to environmental stress. The expression of GolS genes and the subsequent increase in enzyme activity are significantly induced by a range of abiotic stresses, leading to the accumulation of galactinol and RFOs which act as osmoprotectants.

Drought and Salinity: In the model plant Arabidopsis thaliana, the genes AtGolS1 and AtGolS2 are notably up-regulated in response to drought and high salt conditions. researchgate.net The overexpression of AtGolS2 has been shown to confer enhanced drought tolerance, which is linked to higher intracellular concentrations of galactinol and raffinose. researchgate.net A similar response is observed in black poplar (Populus nigra), where the PnGolS2 gene transcript levels increase significantly under drought and salt stress. jst.go.jp

Temperature Stress: GolS genes are responsive to both high and low temperatures. In Arabidopsis, AtGolS1 is induced by heat, whereas AtGolS3 is activated by cold. researchgate.netnih.gov Research in chickpea (Cicer arietinum) confirms that GolS activity is also up-regulated in response to both cold and heat stress. oup.com

Oxidative Stress: Cellular stress often leads to the production of reactive oxygen species (ROS). The accumulation of galactinol has been linked to oxidative stress tolerance. In chickpea, increased GolS activity during heat and oxidative stress helps to mitigate cellular damage by reducing the accumulation of excess ROS. oup.com

Transcriptional Control

The induction of GolS gene expression is orchestrated by specific transcription factors that recognize and bind to unique DNA sequences known as cis-acting elements located in the promoter regions of these genes.

Heat Shock Factors (HSFs): Galactinol synthase1 (GolS1) is a known target of Heat Shock Factors (HSFs), the master regulators of the heat shock response. nih.govcapes.gov.brresearchgate.net Upon heat stress, HSFs bind to the promoter of GolS1 and activate its transcription. nih.govcapes.gov.br

DOF-type Transcription Factors: In rice (Oryza sativa), a seed-specific transcription factor from the DNA-binding with One Finger (DOF) family, called rice prolamin box binding factor (RPBF), has been shown to positively regulate the transcription of GolS. nih.gov This regulatory action is vital for seed vigour, as it controls the synthesis of galactinol and raffinose during seed maturation. nih.gov

Cis-acting Elements: The promoters of GolS genes across different plant species contain a variety of stress-responsive cis-acting elements. These include the abscisic acid-responsive element (ABRE), the dehydration-responsive element/C-repeat (DRE/CRT), and binding sites for MYB and MYC transcription factors. nih.gov This diversity of elements highlights a complex transcriptional network that integrates signals from multiple stress pathways.

Hormonal Regulation

The phytohormone abscisic acid (ABA) is a central signaling molecule in abiotic stress responses and is directly involved in regulating GolS expression. Treatment with ABA has been shown to increase the transcript levels of galactinol synthase in alfalfa somatic embryos. mdpi.com Likewise, specific GolS genes in black poplar and potato are induced by ABA, establishing a clear link between hormonal signaling and the production of protective compounds like galactinol. mdpi.comjst.go.jp

Post-Transcriptional Regulation

In addition to control at the transcription level, GolS expression is also fine-tuned post-transcriptionally. A notable mechanism identified in rice involves the regulated retention of introns in the OsGolS1 and OsGolS2 transcripts. nih.gov These introns contain premature termination codons (PTCs) that would lead to non-functional proteins if translated. nih.gov Under stress conditions, the splicing efficiency of these introns is modulated, thereby controlling the output of functional, mature mRNA. nih.gov This reveals a sophisticated layer of regulation combining both transcriptional and post-transcriptional controls to precisely manage GolS levels. nih.gov

| Regulatory Factor | Gene/Isoform | Organism | Effect | Reference |

|---|---|---|---|---|

| Drought, Salt Stress | AtGolS1, AtGolS2 | Arabidopsis thaliana | Up-regulation | researchgate.net |

| Drought, Salt Stress | PnGolS2 | Populus nigra (Black Poplar) | Up-regulation | jst.go.jp |

| Heat Stress | AtGolS1 | Arabidopsis thaliana | Induction via HSFs | nih.govcapes.gov.br |

| Cold Stress | AtGolS3 | Arabidopsis thaliana | Up-regulation | researchgate.net |

| Heat, Oxidative Stress | CaGolS | Cicer arietinum (Chickpea) | Up-regulation of activity | oup.com |

| Abscisic Acid (ABA) | StGolS4 | Solanum tuberosum (Potato) | Up-regulation | mdpi.com |

| Abscisic Acid (ABA) | PnGolS2 | Populus nigra (Black Poplar) | Up-regulation | jst.go.jp |

| RPBF Transcription Factor | OsGolS | Oryza sativa (Rice) | Positive regulation | nih.gov |

| Abiotic Stress | OsGolS1, OsGolS2 | Oryza sativa (Rice) | Post-transcriptional regulation (intron retention) | nih.gov |

Regulation of Degradative Enzymes (Alpha-Galactosidase)

The breakdown of galactinol is performed by alpha-galactosidases (α-GAL, EC 3.2.1.22), enzymes that cleave the terminal alpha-galactosyl linkage. nih.govnih.gov The regulation of these enzymes is essential for mobilizing stored carbon and energy during specific developmental stages.

Regulation during Developmental Processes

The activity of α-galactosidase is tightly regulated in a spatial and temporal manner, most prominently during seed maturation and germination. nih.gov In many plant species, such as chickpea, galactinol and other RFOs accumulate to high levels in seeds, where they contribute to desiccation tolerance. nih.gov Upon imbibition and the initiation of germination, α-GAL activity increases sharply. nih.gov This leads to the hydrolysis of the stored RFOs, releasing sucrose (B13894) and galactose, which serve as readily available energy sources to fuel the demanding process of seedling growth. nih.gov

Catabolite Repression

In microorganisms, the synthesis of enzymes required for the metabolism of secondary carbon sources is often inhibited when a preferred, more easily metabolized sugar like glucose is present. This phenomenon is known as catabolite repression. wikipedia.org

The production of α-galactosidase is a classic example of this regulatory mechanism. In the bacterium Streptococcus pneumoniae, the expression of the aga gene, which encodes α-galactosidase, is induced by raffinose but is strongly repressed if sucrose is available in the growth medium. nih.gov This sucrose-mediated repression ensures that the bacterium prioritizes the metabolism of the most efficient energy source, preventing the unnecessary synthesis of enzymes for alternative pathways. wikipedia.orgnih.govnih.govyoutube.com

| Regulatory Factor | Enzyme | Organism/Process | Effect | Reference |

|---|---|---|---|---|

| Seed Germination | Alpha-Galactosidase (α-GAL) | Cicer arietinum (Chickpea) | Increased activity to break down stored RFOs | nih.gov |

| Sucrose (Catabolite Repression) | Alpha-Galactosidase (α-GAL) | Streptococcus pneumoniae | Repression of enzyme synthesis | nih.gov |

| Glucose (Catabolite Repression) | Beta-Galactosidase | Escherichia coli | Repression of enzyme synthesis | nih.gov |

Metabolic Interrelations and Biological Impact of 3 O Beta D Galactopyranosyl D Galactitol

Roles in Microbial Adaptive Evolution and Sugar Transport

The ability of microorganisms to utilize a variety of carbon sources is a key factor in their survival and adaptation to different environments. The metabolism of galactitol, the aglycone of 3-O-beta-D-galactopyranosyl-D-galactitol, has been particularly well-studied in the context of bacterial pathogenesis and adaptive evolution.

In many bacteria, the utilization of galactitol is governed by the gat operon. nih.govresearchgate.net This set of genes encodes the proteins necessary for the transport and catabolism of galactitol. The process typically begins with the uptake of galactitol by a specific phosphotransferase system (PTS), which phosphorylates the sugar as it enters the cell. nih.govnih.gov Subsequent enzymatic reactions convert galactitol-1-phosphate into intermediates of central metabolic pathways, such as glycolysis. nih.gov

The regulation of the gat operon is crucial for adaptive responses. For instance, in Salmonella enterica serovar Typhimurium, the expression of the gat genes is controlled by a repressor protein, GatR, which ensures that the pathway is only activated in the presence of galactitol and the absence of more preferred carbon sources like glucose. nih.gov This tight regulation allows the bacterium to conserve energy and resources by prioritizing the metabolism of readily available sugars. The ability to switch to alternative carbon sources like galactitol is a significant adaptive advantage, enabling bacteria to thrive in nutrient-limited environments, such as the host gut. nih.gov

The table below summarizes the key genes in the Salmonella Typhimurium gat operon and their functions in galactitol utilization.

| Gene | Encoded Protein/Function | Role in Galactitol Metabolism |

| gatA | Galactitol-specific PTS system, IIA component | Part of the transport system that brings galactitol into the cell. nih.gov |

| gatB | Galactitol-specific PTS system, IIB component | Part of the transport system that brings galactitol into the cell. nih.gov |

| gatC | Galactitol-specific PTS system, IIC component | Part of the transport system that brings galactitol into the cell. nih.gov |

| gatD | Galactitol-1-phosphate dehydrogenase | Catalyzes the first step in the intracellular catabolism of galactitol-1-phosphate. nih.gov |

| gatY/Z | Tagatose-1,6-bisphosphate aldolase (B8822740) subunits | Involved in the further breakdown of galactitol metabolites. nih.gov |

| gatR | Transcriptional repressor | Regulates the expression of the gat operon. nih.govasm.org |

The metabolism of galactitol is not only important for bacterial growth but also has a direct impact on virulence and fitness, as demonstrated in studies with Salmonella Typhimurium. nih.govasm.org This foodborne pathogen can utilize galactitol as a carbon source during infection, and the ability to do so contributes to its colonization and survival within the host. asm.org Research has shown that transposon insertions in the gat gene cluster can lead to a slightly attenuated growth phenotype in various animal hosts. nih.gov

Interestingly, the regulation of galactitol metabolism can be influenced by external factors, such as antibiotic exposure. For example, under ciprofloxacin (B1669076) treatment, Salmonella Typhimurium has been observed to alter its galactitol metabolism. asm.org This response appears to be a trade-off between antibiotic resistance and virulence, where the bacterium may downregulate certain metabolic pathways to enhance its survival against the drug, even if it comes at the cost of reduced growth or virulence. asm.org Specifically, the global regulatory factor RamA, which is involved in ciprofloxacin resistance, can also affect the expression of the gat operon, thereby linking antibiotic resistance mechanisms to carbohydrate metabolism. asm.org

Interactions with Cellular Processes and Enzymes

While direct studies on the interaction of this compound with specific enzymes are scarce, research on its components, galactose and galactitol, provides insights into its potential effects on cellular processes.

Galactose and its derivatives have been shown to modulate the activity of certain enzymes, including Mg2+-ATPase. nih.gov In vitro studies using rat brain homogenates have demonstrated that galactitol and galactose can stimulate Mg2+-ATPase activity. nih.gov A mixture of galactose, galactitol, and galactose-1-phosphate, at concentrations found in individuals with classical galactosemia, resulted in a significant activation of this enzyme. nih.gov Since Mg2+-ATPase is involved in maintaining cellular magnesium homeostasis and is crucial for numerous ATP-dependent reactions, its modulation by these sugar derivatives could have significant physiological consequences. nih.gov Although not directly tested, it is plausible that this compound, upon enzymatic hydrolysis to galactose and galactitol, could indirectly influence the activity of Mg2+-ATPase and other Mg2+-dependent enzymes.

Glycoconjugates, such as glycoproteins and glycolipids, play vital roles in cellular recognition, signaling, and adhesion. The biosynthesis of these complex molecules involves the sequential addition of monosaccharides from activated sugar donors, such as UDP-galactose. nih.gov In some bacteria, galactose-containing polymers are important components of the cell surface. For instance, Streptococcus mutans can synthesize galactosyl-containing phospholipids (B1166683) and a galactose-containing polymer from UDP-galactose. nih.gov

While the direct incorporation of a disaccharide like this compound into glycoconjugates is not a typical pathway, its constituent monosaccharides are fundamental building blocks. Upon cleavage by a suitable glycosidase, the released galactose could be activated to UDP-galactose and subsequently transferred by galactosyltransferases to growing oligosaccharide chains of glycoconjugates. nih.gov The galactitol moiety, being a sugar alcohol, is less likely to be directly incorporated into these structures.

Functional Insights in Glycobiology Research

Disaccharides and their derivatives are invaluable tools in glycobiology research. They are often used as substrates to characterize the activity and specificity of glycosidases and glycosyltransferases. nih.govresearchgate.net Furthermore, structurally defined oligosaccharides can be used as standards in analytical techniques such as chromatography and mass spectrometry to identify and quantify complex carbohydrates from biological samples.

Given its structure, this compound could potentially serve as a specific substrate for enzymes that recognize a beta-galactosidic linkage to an alditol. Its synthesis and use in such assays could help in the discovery and characterization of novel glycosidases with unique specificities. Moreover, isotopically labeled versions of this compound could be synthesized and used as tracers to follow the metabolic fate of galactosyl-alditols in various biological systems. The synthesis of related compounds, such as alpha-galactosyl ceramide and its derivatives, highlights the interest in creating novel glycosidic structures to probe biological functions. nih.gov

Role in Protein-Glycan Recognition

The interaction between carbohydrates and proteins, particularly lectins, is a fundamental process in cell-cell recognition, signaling, and host-pathogen interactions. The terminal β-D-galactopyranosyl moiety of this compound is a key structural feature that suggests a potential role in binding to a class of lectins known as galectins.

Galectins are defined by their affinity for β-galactoside-containing glycans and play crucial roles in various biological processes, including immune responses, inflammation, and cancer progression. mdpi.comdntb.gov.uanih.gov The specificity of galectins is not solely determined by the terminal galactose but is also influenced by the adjacent sugar or aglycone part of the molecule. nih.gov

Research on related compounds provides insights into how this compound might interact with lectins. For instance, studies on O-beta-D-galactopyranosyl-(1→3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine, which shares the same β-(1→3)-galactosidic linkage, have shown that this structure can act as a hapten inhibitor for various galactose-binding lectins, including those from Arachis hypogaea (peanut) and Bauhinia purpurea. nih.gov This suggests that the 3-O-beta-D-galactopyranosyl unit is a recognized binding motif.

The table below summarizes the binding specificity of some lectins for related glycan structures, which may infer potential interactions with this compound.

| Lectin/Galectin | Recognized Glycan Structure | Implied Significance for this compound |

| Arachis hypogaea (Peanut Agglutinin) | O-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactose nih.gov | The β-(1→3)-galactosyl linkage is a key recognition element. |

| Bauhinia purpurea Lectin | O-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactose nih.gov | Recognizes the terminal β-galactose in a specific linkage. |

| Galectin-3 | β-galactosides mdpi.comnih.gov | A primary candidate for interaction due to its broad specificity for β-galactosides. |

Substrate and Inhibitor Properties in Enzymology

The enzymatic processing of this compound would likely involve enzymes that act on galactosides and sugar alcohols.

As a Potential Substrate:

The β-galactosidic bond in this compound makes it a potential substrate for β-galactosidases. These enzymes catalyze the hydrolysis of terminal non-reducing β-D-galactose residues from various glycoconjugates. The enzymatic hydrolysis of a similar compound, o-nitrophenyl β-D-galactopyranoside, by β-galactosidase is a well-established reaction. researchgate.net Therefore, it is plausible that a β-galactosidase could cleave the bond between the galactose and galactitol units of this compound.

The efficiency of this hydrolysis would depend on the specific β-galactosidase, as these enzymes exhibit varying substrate specificities.

As a Potential Inhibitor:

Conversely, modifications to the glycan structure can turn a substrate into an inhibitor. The presence of the galactitol moiety, a reduced form of galactose, could confer inhibitory properties. Sugar alcohols are known to sometimes act as competitive inhibitors of enzymes that process the corresponding non-reduced sugars.

Furthermore, derivatives of galactose have been shown to inhibit galactosidases. For example, 1,5-dideoxy-1,5-imino-D-galactitol is a known inhibitor of both α- and β-D-galactosidases. capes.gov.br While structurally different, this demonstrates that modifications to the galactose ring can lead to inhibitory activity. Aldonolactones with a configuration corresponding to the substrate sugar are also known inhibitors of glycosidases, including β-D-galactosidase. nih.gov

The table below outlines the potential enzymatic interactions of this compound based on the properties of its constituent parts.

| Enzyme | Potential Interaction | Basis for Potential Interaction |

| β-Galactosidase | Substrate | Presence of a terminal β-D-galactopyranosyl residue, which is the natural substrate for this class of enzymes. researchgate.net |

| β-Galactosidase | Inhibitor | The galactitol moiety may interfere with the proper binding and catalytic action required for hydrolysis, potentially acting as a competitive inhibitor. Related modified galactosides are known inhibitors. capes.gov.br |

| Polyol Dehydrogenase | Substrate | The galactitol component is a sugar alcohol (polyol) and could potentially be a substrate for dehydrogenases that act on such molecules. |

Structural Elucidation and Spectroscopic Characterization Techniques for 3 O Beta D Galactopyranosyl D Galactitol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of oligosaccharides in solution. It provides detailed information about the monosaccharide composition, the position of the glycosidic linkage, the anomeric configuration (α or β), and the three-dimensional conformation of the molecule.

1D and 2D NMR for Linkage and Anomeric Configuration Determination (e.g., COSY, TOCSY, HSQC, HMBC)

The initial step in the NMR analysis of 3-O-beta-D-galactopyranosyl-D-galactitol involves the acquisition of one-dimensional (1D) ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number and environment of protons, with the anomeric proton (H-1' of the galactopyranosyl unit) typically resonating in a distinct downfield region. The coupling constant (³J(H-1',H-2')) of this anomeric proton is crucial for determining the anomeric configuration; a large coupling constant (typically ~8 Hz) is indicative of a β-configuration, resulting from the trans-diaxial relationship between H-1' and H-2'.

While 1D spectra offer valuable initial insights, the significant overlap of proton signals in the carbohydrate ring region necessitates the use of two-dimensional (2D) NMR experiments to resolve individual spin systems and establish connectivities.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are homonuclear correlation experiments that reveal proton-proton (¹H-¹H) coupling networks within each sugar residue. A COSY spectrum shows correlations between protons that are directly coupled (typically over two or three bonds), allowing for the tracing of the proton sequence within the galactopyranosyl and galactitol moieties. TOCSY extends this by revealing correlations between all protons within a single spin system, even if they are not directly coupled, which is invaluable for identifying all the protons belonging to a specific monosaccharide residue.

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear correlation experiment that correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned proton signals. The HSQC spectrum is characterized by one cross-peak for each C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most critical experiment for determining the linkage position between the two sugar units. It reveals long-range correlations (typically over two or three bonds) between protons and carbons. To establish the (1→3) linkage in this compound, a key correlation would be observed between the anomeric proton of the galactopyranosyl residue (H-1') and the C-3 carbon of the galactitol moiety. nih.gov The absence of a one-bond correlation in the HMBC spectrum confirms that the correlation is indeed long-range. nih.gov

A representative, though not specific to the title compound, set of expected NMR data that would be used for structural confirmation is presented below. The chemical shifts are highly dependent on experimental conditions such as solvent and temperature.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Galactopyranosyl Residue | |||

| H-1' | ~4.5 (d, J ≈ 8 Hz) | ~104 | C-3 (Galactitol), C-2', C-5' |

| H-2' | ~3.5 | ~72 | |

| H-3' | ~3.6 | ~74 | |

| H-4' | ~3.9 | ~69 | |

| H-5' | ~3.7 | ~76 | |

| H-6'a, H-6'b | ~3.8 | ~62 | |

| Galactitol Residue | |||

| H-1a, H-1b | ~3.7 | ~64 | |

| H-2 | ~3.9 | ~71 | |

| H-3 | ~4.1 | ~82 | H-1' (Galactopyranosyl) |

| H-4 | ~3.8 | ~70 | |

| H-5 | ~4.0 | ~72 | |

| H-6a, H-6b | ~3.7 | ~64 | |

| Note: This table is illustrative and based on general chemical shifts for similar structures. Actual values for this compound would need to be determined experimentally. |

Conformational Analysis and Dynamic Studies

Beyond establishing the primary structure, NMR spectroscopy provides insights into the three-dimensional conformation and flexibility of this compound in solution.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used to identify protons that are close in space, regardless of whether they are connected through chemical bonds. For this compound, key NOE correlations would be expected between the anomeric proton (H-1') of the galactopyranosyl unit and protons on the galactitol residue, particularly H-3. The strength of the NOE is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for molecular modeling.

Measurement of J-coupling constants , particularly three-bond homonuclear (³JHH) and heteronuclear (³JCH) coupling constants, provides information about dihedral angles through Karplus-type relationships. acs.org These angles define the relative orientation of substituents and the conformation of the pyranose ring and the acyclic galactitol chain.

Relaxation time measurements (T1 and T2) and molecular dynamics (MD) simulations constrained by NMR data can further refine the conformational model and provide a picture of the dynamic behavior of the molecule in solution. researchgate.net These studies help to understand the preferred orientations around the glycosidic bond and the flexibility of the alditol chain.

Mass Spectrometry (MS) Based Approaches

Mass spectrometry is a cornerstone technique for carbohydrate analysis, providing rapid and sensitive determination of molecular weight and structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of intact, non-volatile, and thermally labile molecules like disaccharide alditols. In ESI-MS, this compound is typically ionized to form adducts with cations such as sodium ([M+Na]⁺) or protons ([M+H]⁺), or deprotonated to form anions ([M-H]⁻).

The primary utility of ESI-MS in this context lies in its coupling with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the parent ion of interest is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For this compound, characteristic fragmentation patterns would include:

Glycosidic bond cleavage: This is the most common fragmentation pathway, resulting in the loss of the galactopyranosyl residue as a neutral molecule or as a charged fragment. The resulting ions (B and Y ions according to the Domon and Costello nomenclature) are diagnostic for the masses of the individual monosaccharide units.

Cross-ring cleavages: Fragmentation across the sugar rings (A and X ions) can provide information about the linkage position, although these are often less intense than glycosidic bond cleavages.

The precise masses of the fragment ions help to confirm the identity of the monosaccharide units and the nature of the linkage.

| Ion Type | Description | Expected m/z for [M+Na]⁺ |

| [M+Na]⁺ | Parent ion | 367.13 |

| Y-ion | Galactitol moiety | 205.08 |

| B-ion | Galactopyranosyl moiety | 185.04 |

| Note: This table presents theoretical m/z values for the sodiated adduct of this compound (C₁₂H₂₄O₁₁). Fragmentation patterns can be complex and influenced by experimental conditions. |

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) mass analysis is another soft ionization technique well-suited for carbohydrates. In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs the laser energy, leading to gentle desorption and ionization of the analyte, typically as a sodiated adduct ([M+Na]⁺).

MALDI-TOF-MS is particularly useful for the analysis of O-linked glycans and their alditol derivatives. acs.orgglycoscience.ru It provides rapid molecular weight determination and can be used for profiling mixtures of oligosaccharide alditols. When coupled with tandem mass spectrometry (MALDI-TOF/TOF), it can provide detailed structural information through post-source decay (PSD) or collision-induced dissociation (CID) fragmentation, similar to ESI-MS/MS. bohrium.com The choice of matrix is critical for successful MALDI analysis of carbohydrates.

Chromatographic Separations for Isomer Differentiation

Due to the existence of numerous isomers with the same mass (e.g., different linkage positions or stereochemistry), chromatographic separation is an essential prerequisite for the unambiguous analysis of disaccharide alditols by mass spectrometry.

High-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) is a powerful technique for the separation of underivatized carbohydrates, including disaccharide alditols. chemicalbook.com The separation is based on the weak acidity of the hydroxyl groups of carbohydrates, which can be ionized at high pH, allowing for their separation on a strong anion-exchange column. The retention time is highly sensitive to the structure of the carbohydrate, including the linkage position and the stereochemistry of the monosaccharide units. This allows for the effective separation of isomers that would be indistinguishable by mass spectrometry alone.

Other chromatographic techniques, such as porous graphitic carbon (PGC) liquid chromatography, can also be employed for the separation of carbohydrate isomers prior to MS analysis. PGC columns separate carbohydrates based on their hydrophobicity and three-dimensional structure.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purification of carbohydrates. For this compound, HPLC is crucial for its isolation from complex mixtures and for distinguishing it from its positional isomers (e.g., 2-O-, 4-O-, or 6-O-beta-D-galactopyranosyl-D-galactitol). The separation of such closely related isomers can be challenging.

Researchers have successfully employed various HPLC column types for the separation of carbohydrate isomers. nih.govnih.gov For instance, reversed-phase columns and graphitized carbon columns have been used to isolate positional isomers of other complex carbohydrates. nih.gov Chiral columns, such as the Chiralpak series, have proven effective in separating anomers and enantiomers of underivatized monosaccharides, a principle that can be extended to disaccharides. researchgate.netnih.gov

The selection of the HPLC column and mobile phase is critical for achieving optimal resolution. The retention time of this compound would be a key identifier in a given HPLC system, once standardized. A hypothetical HPLC separation of galactosyl-D-galactitol isomers is presented in Table 1.

| Isomer | Potential Column Type | Mobile Phase | Hypothetical Retention Time (min) |

| 2-O-beta-D-galactopyranosyl-D-galactitol | Graphitized Carbon | Acetonitrile/Water Gradient | 15.2 |

| This compound | Graphitized Carbon | Acetonitrile/Water Gradient | 18.5 |

| 4-O-beta-D-galactopyranosyl-D-galactitol | Graphitized Carbon | Acetonitrile/Water Gradient | 16.8 |

| 6-O-beta-D-galactopyranosyl-D-galactitol | Graphitized Carbon | Acetonitrile/Water Gradient | 14.1 |

Table 1: Illustrative HPLC separation data for positional isomers of galactosyl-D-galactitol. The data is hypothetical and serves to demonstrate the principle of separation.

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatives (e.g., Alditol Acetates)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile carbohydrate derivatives. For this compound, the compound would first be hydrolyzed to its constituent monosaccharides (galactose and galactitol). The resulting galactose would then be reduced to galactitol, and all hydroxyl groups of both galactitol molecules would be acetylated to form the volatile alditol acetate (B1210297) derivatives.

The resulting mixture would contain a single derivative, hexa-O-acetyl-galactitol. The mass spectrum of this derivative would provide a characteristic fragmentation pattern that confirms its identity. However, to determine the original linkage, GC-MS is most powerfully applied after methylation analysis, as described in the following section.

Methylation Analysis for Linkage Determination

Methylation analysis is the cornerstone technique for determining the specific glycosidic linkages between monosaccharide units in a larger carbohydrate. researchgate.netresearchgate.net This method involves a series of chemical reactions to label the free hydroxyl groups, allowing for the identification of the positions involved in the glycosidic bond.

The procedure for this compound would be as follows:

Permethylation: All free hydroxyl groups on the disaccharide alditol are converted to methyl ethers (O-CH3).

Hydrolysis: The glycosidic bond is cleaved, yielding two partially methylated monosaccharide derivatives. In this case, the products would be 2,4,6-tri-O-methyl-D-galactose (from the non-reducing galactose unit) and a partially methylated D-galactitol.

Reduction: The partially methylated galactose is reduced at its anomeric carbon to form the corresponding alditol, 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-galactitol.

Acetylation: All newly formed and pre-existing hydroxyl groups are acetylated to create volatile Partially Methylated Alditol Acetates (PMAAs).

These PMAAs are then analyzed by GC-MS. nih.govresearchgate.net The GC separates the different PMAAs, and the MS provides characteristic fragmentation patterns based on the positions of the methyl and acetyl groups. The fragmentation occurs preferentially between carbon atoms, and the resulting ions are diagnostic of the original linkage position. For the derivative of the non-reducing galactose unit, the presence of an acetyl group at position 3 and methyl groups at positions 2, 4, and 6 would definitively confirm the original 1->3 linkage.

The expected PMAA derivative from the non-reducing galactose unit of this compound and its key identifying features are shown in Table 2.

| Original Monosaccharide Unit | Resulting PMAA | Key Mass Spectral Fragments (m/z) | Inferred Linkage |

| 3-O-linked Galactose | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol | 117, 161, 205 | 1->3 linkage |

Table 2: Expected results from GC-MS methylation analysis of the non-reducing galactose unit of this compound.

This combination of chromatographic separation and mass spectrometric analysis provides an unambiguous structural determination of this compound, confirming both its composition and the precise connectivity between its constituent sugar residues.

Future Research Perspectives on 3 O Beta D Galactopyranosyl D Galactitol

Exploration of Undiscovered Biological Roles and Intermolecular Interactions

The biological significance of 3-O-beta-D-galactopyranosyl-D-galactitol remains largely uncharted territory. Future research should focus on elucidating its potential roles in cellular processes and its interactions with biomolecules.

Potential Biological Roles: Glycans, or sugar chains, are known to play crucial roles in a wide array of biological phenomena, including cell-cell recognition, immune responses, and pathogen binding. nih.govfrontiersin.orgresearchgate.net The presence of a galactose moiety suggests that this compound could be involved in similar processes. For instance, it might act as a ligand for specific lectins, which are carbohydrate-binding proteins, thereby mediating cellular adhesion or signaling events.

The galactitol component, a sugar alcohol, is known to accumulate in certain metabolic disorders like galactosemia, leading to cellular stress. nih.gov Investigating whether this compound has any role in mitigating or exacerbating such conditions could be a fruitful area of research.

Intermolecular Interactions: The specific β(1→3) linkage between the galactose and galactitol moieties creates a distinct three-dimensional structure that will govern its interactions with other molecules. Detailed structural studies using techniques like NMR spectroscopy and X-ray crystallography are needed to understand its conformational preferences. This structural information is critical for predicting and validating its binding partners, which could include enzymes, receptors, and antibodies. Computational modeling can complement experimental approaches to simulate and predict these intermolecular interactions.

Development of Novel Synthetic Strategies for Complex Glycosyl Alditols

The limited availability of this compound from natural sources necessitates the development of efficient and stereoselective synthetic methods.

Chemical Synthesis: The chemical synthesis of glycosides is a well-established but often complex process requiring multiple protection and deprotection steps to achieve the desired stereochemistry. youtube.comacs.org Future efforts could focus on developing more streamlined and efficient chemical routes to synthesize this compound. This could involve the exploration of new glycosyl donors and acceptors, as well as novel catalytic systems that offer high stereoselectivity for the β-glycosidic bond.

Enzymatic and Chemoenzymatic Synthesis: Biocatalysis offers a powerful alternative to traditional chemical synthesis. youtube.comnih.gov Glycosyltransferases and engineered glycosidases (glycosynthases) can be employed to form the glycosidic bond with high specificity, often under milder reaction conditions and without the need for extensive protecting group manipulations. youtube.comtsijournals.com Research in this area should aim to identify or engineer enzymes capable of using D-galactitol as an acceptor and a galactose donor to synthesize the target compound. Chemoenzymatic approaches, which combine the strengths of both chemical and enzymatic methods, could also provide efficient pathways to complex glycosyl alditols. nih.gov

| Synthetic Strategy | Advantages | Challenges |

| Chemical Synthesis | Well-established principles, potential for large-scale production. | Requires multiple protection/deprotection steps, can have lower stereoselectivity. |

| Enzymatic Synthesis | High regio- and stereoselectivity, mild reaction conditions. | Enzyme availability and stability can be limiting, substrate scope may be narrow. |

| Chemoenzymatic Synthesis | Combines the flexibility of chemical synthesis with the selectivity of enzymes. | Requires careful integration of chemical and enzymatic steps. |

In-depth Mechanistic Studies of Associated Enzymes and Pathways

Understanding the enzymes and metabolic pathways that may be involved in the biosynthesis and degradation of this compound is fundamental to comprehending its biological context.

Biosynthetic Pathways: The formation of this compound in a biological system would likely involve a glycosyltransferase that catalyzes the transfer of a galactose residue to D-galactitol. Future research should aim to identify and characterize such enzymes from various organisms. The human B blood group α1-3 galactosyltransferase is an example of an enzyme that adds galactose to a galactose residue, highlighting the existence of enzymes with this type of specificity. youtube.com Investigating the substrate specificity of known galactosyltransferases with D-galactitol as a potential acceptor could be a starting point.

Metabolic Fate: The degradation of this compound would likely be initiated by a β-galactosidase to cleave the glycosidic bond, releasing galactose and galactitol. The subsequent metabolism of these monosaccharides is well-understood. Galactose can enter the Leloir pathway to be converted to glucose-1-phosphate, while galactitol can be a substrate for alditol dehydrogenases. frontiersin.org Studying the susceptibility of this compound to various known glycosidases would provide insights into its stability and metabolic fate in different biological systems.

| Enzyme Class | Potential Role | Research Focus |

| Galactosyltransferases | Biosynthesis | Identification and characterization of enzymes that can glycosylate D-galactitol. |

| β-Galactosidases | Degradation | Determining the susceptibility of the β-glycosidic bond to enzymatic hydrolysis. |

| Alditol Dehydrogenases | Metabolism of galactitol | Investigating the metabolic pathway following the cleavage of the glycosidic bond. |

Application in Glycoengineering and Synthetic Biology Beyond Prohibited Areas

The unique structure of this compound could be harnessed in the fields of glycoengineering and synthetic biology to create novel biomolecules and cellular systems with tailored properties.

Glycoengineering of Therapeutic Proteins: Glycosylation significantly impacts the stability, efficacy, and safety of therapeutic proteins. nih.gov The introduction of non-natural glycans, such as this compound, onto proteins could lead to improved pharmacokinetic and pharmacodynamic properties. For example, the alditol moiety might confer increased stability or altered solubility. Future research could explore the enzymatic or chemical conjugation of this compound to therapeutic proteins and evaluate the effects on their biological activity and in vivo behavior.

Synthetic Biology Applications: In synthetic biology, novel sugar derivatives can be used to construct artificial cellular pathways or to modify cell surfaces to alter their interaction with the environment. nih.gov Cells could potentially be engineered to produce and display this compound on their surface, which could be used to mediate specific cell-cell interactions or to create targeted drug delivery systems. Furthermore, this compound could serve as a building block for the synthesis of novel glycopolymers with unique material properties.

Q & A

Q. What analytical methods are recommended to confirm the purity and structural integrity of 3-O-β-D-galactopyranosyl-D-galactitol?

Answer: Purity assessment should employ gas chromatography (GC) for quantitative analysis (>99% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural validation. GC is optimal for detecting volatile impurities, while 1D/2D NMR (e.g., , , HSQC, COSY) resolves stereochemical configurations and glycosidic linkages. For example, β-linkages are confirmed via characteristic anomeric proton signals (δ ~4.5–5.5 ppm) and coupling constants ( ~7–8 Hz). Physical properties (e.g., solid morphology, light yellow coloration) should align with supplier specifications .

Q. How should researchers handle and store 3-O-β-D-galactopyranosyl-D-galactitol to ensure stability?

Answer: Store the compound in a desiccated environment at 4°C to prevent hygroscopic degradation. While no hazardous classification is reported for structurally similar galactopyranosyl derivatives, avoid prolonged exposure to light, heat (>25°C), or acidic/basic conditions to preserve glycosidic bond integrity. Use inert atmospheres (e.g., argon) for long-term storage of lyophilized samples .

Q. What synthetic routes are commonly used to produce 3-O-β-D-galactopyranosyl-D-galactitol?

Answer: Synthesis typically involves enzymatic glycosylation (e.g., β-galactosidase-mediated transglycosylation) or chemical methods like Koenigs-Knorr reactions. For enzymatic approaches, optimize pH (6.5–7.5) and temperature (37–45°C) to enhance regioselectivity. Chemical synthesis requires protecting-group strategies (e.g., acetyl or benzyl groups) to direct β-1,3 linkages. Post-synthesis, purify via silica gel chromatography or HPLC using polar stationary phases (e.g., C18) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

Answer: Contradictions in NMR or mass spectrometry (MS) data often arise from stereochemical heterogeneity or solvent-induced shifts . To mitigate:

- Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts for predicted conformers.

- Use isotopic labeling (e.g., -galactose) to trace glycosidic bond formation.

- Employ high-resolution MS (HRMS) with collision-induced dissociation (CID) to confirm fragmentation patterns. Cross-reference with databases like ChemSpider for analogous structures (e.g., 3′-galactosyllactose derivatives) .

Q. What experimental strategies are suitable for investigating the compound’s stability under physiological conditions?

Answer: Simulate physiological environments using in vitro assays :

- pH stability : Incubate in buffers (pH 2–8) at 37°C and monitor degradation via HPLC.

- Enzymatic resistance : Treat with human salivary/galactosidases and quantify hydrolysis products (e.g., free galactitol) using colorimetric assays (e.g., DNS method).

- Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal decomposition thresholds. For in vivo correlation, use radiolabeled tracers (e.g., ) in murine models to track bioavailability .

Q. How can researchers design experiments to elucidate the compound’s role in glycosylation pathways?

Answer:

- Metabolic tracing : Administer -labeled compound to cell cultures (e.g., HepG2 hepatocytes) and analyze incorporation into glycoproteins/lipids via LC-MS.

- Knockout models : Use CRISPR-Cas9 to silence galactosyltransferases (e.g., B3GALT5) and assess phenotypic rescue with exogenous 3-O-β-D-galactopyranosyl-D-galactitol.

- Surface plasmon resonance (SPR) : Screen for binding affinity to lectins (e.g., galectin-3) to evaluate biological interactions .

Q. What computational approaches are effective for modeling the compound’s conformational dynamics?

Answer:

- Molecular dynamics (MD) simulations : Simulate solvated systems (e.g., TIP3P water model) to study glycosidic bond flexibility and hydrogen-bonding networks.

- Docking studies : Predict interactions with enzymes (e.g., β-galactosidase) using AutoDock Vina.

- QM/MM hybrid methods : Combine quantum mechanics (DFT) and molecular mechanics to model transition states during enzymatic hydrolysis .

Methodological Notes

- Contradiction Management : Discrepancies between supplier CoA data and experimental results (e.g., purity <99%) should prompt independent validation via orthogonal methods (e.g., HPLC-NMR) .

- Advanced Synthesis : For regioselective glycosylation, consider enzymatic engineering (e.g., directed evolution of galactosyltransferases) to improve yield and specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.